1,2,3-Thiadiazol-5-amine

Anticancer Cytotoxicity Medicinal Chemistry

This specific 1,2,3-thiadiazol-5-amine isomer features a contiguous SNN ring system, delivering 10.8-fold higher potency against LoVo colorectal cancer cells versus the 1,2,4-isomer. It is the irreplaceable intermediate for commercial herbicides Benzthiazuron and defoliant Thidiazuron, with an atom-economical one-pot carbonylation method achieving up to 85% yield. Choose this exact CAS 4100-41-8 scaffold to ensure target selectivity and process efficiency—generic thiadiazole replacements will not replicate these application-critical results.

Molecular Formula C2H3N3S
Molecular Weight 101.13 g/mol
CAS No. 4100-41-8
Cat. No. B128144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Thiadiazol-5-amine
CAS4100-41-8
Synonyms1,2,3-Thiadiazol-5-amine;  NSC 267217
Molecular FormulaC2H3N3S
Molecular Weight101.13 g/mol
Structural Identifiers
SMILESC1=C(SN=N1)N
InChIInChI=1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2
InChIKeyPVGHNTXQMCYYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Thiadiazol-5-amine (CAS: 4100-41-8) Procurement Baseline: Structural, Physicochemical, and Regulatory Profile


1,2,3-Thiadiazol-5-amine (CAS: 4100-41-8), a small-molecule heterocycle with the molecular formula C₂H₃N₃S (MW: 101.13) and a melting point of 224-235°C (with decomposition) , is a core scaffold in the 1,2,3-thiadiazole isomer class. Its defining feature is a five-membered ring containing a contiguous SNN unit, which distinguishes it from the more widely studied 1,3,4- and 1,2,4-thiadiazole isomers [1]. This compound is a solid, insoluble in water, and requires storage in a cool, dry environment .

Why Generic 1,2,3-Thiadiazol-5-amine Substitution Fails: Structural, Stability, and Application-Specific Barriers


The term 'thiadiazole' encompasses four distinct isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), each with a different heteroatom arrangement [1]. 1,2,3-Thiadiazol-5-amine possesses a unique contiguous SNN unit that dictates its specific reactivity and biological target profile, which is not interchangeable with other isomers like the more common 1,3,4-thiadiazole [2]. Furthermore, even within the 1,2,3-thiadiazole subclass, the 5-amine derivative is chemically more fragile than its 5-alkyl/aryl analogs, a property that directly impacts both its synthetic handling and its suitability as a precursor for specific urea-based agrochemicals like Thidiazuron and Benzthiazuron [3]. Substituting a generic 'thiadiazole' building block, or even a different 1,2,3-thiadiazole derivative, will fail to replicate these precise application-driven requirements.

1,2,3-Thiadiazol-5-amine (4100-41-8) Comparative Evidence: Head-to-Head Performance Data for Scientific Selection


Anticancer Potency: 1,2,3-Thiadiazol-5-amine vs. 1,2,4-Thiadiazol-5-amine in Colorectal (LoVo) Cells

In a direct head-to-head comparative study, 1,2,3-Thiadiazol-5-amine demonstrated a 10.8-fold higher potency against the LoVo colorectal cancer cell line compared to its structural isomer, 1,2,4-Thiadiazol-5-amine . The study evaluated both isomers in vitro using the same cell viability assay (MTT) and a 48-hour incubation period, providing a well-controlled comparison of intrinsic cytotoxic activity linked solely to the isomer-specific arrangement of the thiadiazole ring.

Anticancer Cytotoxicity Medicinal Chemistry

Anticancer Selectivity: 1,2,3-Thiadiazol-5-amine Cell Line-Dependent Activity Profile

Within a single study, 1,2,3-Thiadiazol-5-amine exhibited a 9.5-fold differential in potency between two cancer cell lines, with an IC50 of 2.44 µM against colorectal LoVo cells and 23.29 µM against breast MCF-7 cells under identical assay conditions . This significant difference in activity highlights a selective cytotoxicity profile, which is a key factor in drug development, as it suggests the compound may be more effective against specific cancer types.

Anticancer Cytotoxicity Medicinal Chemistry

Agrochemical Utility: Exclusive Intermediate for Thidiazuron and Benzthiazuron Production

1,2,3-Thiadiazol-5-amine is the specific and irreplaceable synthetic intermediate for two key commercial agrochemicals: Benzthiazuron (a herbicide) and Thidiazuron (a defoliant and plant growth regulator with cytokinin-like activity exceeding that of most adenine-type analogs) [1][2]. Alternative 1,3,4-thiadiazole isomers are more commonly associated with pharmaceuticals like acetazolamide and cefazolin, and are not the designated precursors for these specific urea-based agrochemicals [3]. This establishes a unique, commercially-validated supply chain role that generic 'thiadiazole' building blocks cannot fulfill.

Agrochemical Herbicide Plant Growth Regulator

Synthetic Versatility: Superior Yield in Urea Derivative Synthesis via Se-Catalyzed Carbonylation

1,2,3-Thiadiazol-5-amine can be efficiently converted to 1,2,3-thiadiazol-5-ylureas using a selenium-catalyzed oxidative carbonylation method, achieving yields of up to 85% in a one-pot reaction under mild conditions (CO, O2, DMF) . This is a significant improvement over traditional industrial methods for producing 5-amino-1,2,3-thiadiazoles, which have been reported to suffer from low yields (~32%) and safety issues due to the use of hazardous intermediates like diazomethane [1]. This high-yielding, atom-economical route provides a tangible advantage for cost-effective scale-up and derivative synthesis.

Organic Synthesis Catalysis Green Chemistry

Chemical Fragility: 1,2,3-Thiadiazol-5-amine vs. 5-Alkyl/Aryl Analogs

Literature explicitly notes that 5-amino-1,2,3-thiadiazole is 'more fragile' than its 5-alkyl or 5-aryl analogs [1]. This property is not a weakness but a critical handling and storage requirement. Unlike the more robust 5-alkyl/aryl derivatives, the amine-substituted core is more prone to decomposition and requires storage in a cool, dry, well-ventilated place away from direct sunlight and moisture . This fragility dictates specific synthetic and storage protocols that are essential for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Organic Synthesis Stability Handling

Antimicrobial Spectrum: 1,2,3-Thiadiazole Derivatives Exhibit Broad-Spectrum Coverage

While specific MIC data for the parent 1,2,3-Thiadiazol-5-amine is limited, studies on its close derivatives (e.g., 4c) demonstrate potent broad-spectrum antimicrobial activity, including significant efficacy against clinically relevant resistant Pseudomonas aeruginosa strains (ATCC 27853) [1]. This contrasts with other thiadiazole classes, such as certain 1,2,4-thiadiazole derivatives, which have shown more narrow activity profiles, e.g., MIC of 32.6 μg/mL against S. aureus but lacking the same level of broad-spectrum coverage . This suggests the 1,2,3-thiadiazole scaffold, particularly when functionalized, offers a distinct advantage in developing novel antibiotics with a wider range of action.

Antimicrobial Antibacterial Antifungal

1,2,3-Thiadiazol-5-amine (4100-41-8) Optimal Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Colorectal Cancer Drug Discovery

Ideal for academic or pharmaceutical research groups focusing on the development of novel small-molecule therapeutics for colorectal cancer. The compound's demonstrated 10.8-fold higher potency against the LoVo colorectal cancer cell line compared to its 1,2,4-isomer, and its 9.5-fold selectivity for LoVo over MCF-7 breast cancer cells, make it a preferred starting scaffold for structure-activity relationship (SAR) studies and lead optimization programs targeting colorectal malignancies .

Agrochemical Manufacturing: Herbicide and Plant Growth Regulator Precursor

Essential for industrial-scale synthesis of the commercial herbicide Benzthiazuron and the defoliant/plant growth regulator Thidiazuron. Its role as the specific, irreplaceable intermediate for these urea-based products ensures consistent quality and compliance with established manufacturing processes [1]. Procurement is driven by the need for this exact intermediate to maintain product specifications and meet agrochemical market demand.

Process Chemistry: Cost-Effective and Scalable Derivative Synthesis

Suited for process R&D and scale-up activities aiming to produce 1,2,3-thiadiazol-5-ylurea derivatives. The availability of a high-yielding (up to 85%), atom-economical, one-pot selenium-catalyzed carbonylation method provides a tangible economic and environmental advantage over traditional, lower-yielding (~32%) and more hazardous synthetic routes . This enables more efficient and sustainable manufacturing of valuable downstream compounds.

Antimicrobial Research: Broad-Spectrum Antibiotic Development

A strategic building block for medicinal chemists designing novel antimicrobial agents, particularly those targeting resistant pathogens. Evidence from closely related 1,2,3-thiadiazole derivatives indicates a potential for broad-spectrum antibacterial activity, including efficacy against clinically important Pseudomonas aeruginosa strains [2]. This positions the 1,2,3-thiadiazole core as a promising alternative to other thiadiazole isomers that may exhibit a narrower antimicrobial profile .

Technical Documentation Hub

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